1,2,3,4-Tetrafluoro-5,6-dinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrafluoro-5,6-dinitrobenzene is a chemical compound characterized by the presence of four fluorine atoms and two nitro groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-Tetrafluoro-5,6-dinitrobenzene typically involves the nitration of tetrafluorobenzene derivatives. One common method includes the use of peroxytrifluoroacetic acid to introduce nitro groups into the tetrafluorobenzene structure . Another approach involves the amination of pentafluoronitrobenzene, followed by nitration .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. Controlling reaction conditions such as temperature, pressure, and the use of catalysts can enhance yield and efficiency. Techniques like TLC monitoring and ‘dry column’ chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4-Tetrafluoro-5,6-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This compound can react with nucleophiles, leading to the substitution of fluorine atoms.
Electrophilic Aromatic Substitution: The nitro groups make the benzene ring less reactive towards electrophiles, but under specific conditions, further nitration or halogenation can occur.
Common Reagents and Conditions:
Nucleophilic Reagents: Methanol, thioureas, and other nucleophiles.
Electrophilic Reagents: Nitric acid, sulfuric acid, and halogens.
Major Products Formed:
Substituted Diaryl Sulphides: Formed from reactions with thioureas.
Substituted Benzene Derivatives: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrafluoro-5,6-dinitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other fluorinated compounds and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: Employed in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrafluoro-5,6-dinitrobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing nitro groups and fluorine atoms influences its chemical behavior:
Nucleophilic Aromatic Substitution: The compound forms a Meisenheimer complex during nucleophilic attack, leading to the substitution of fluorine atoms.
Electrophilic Aromatic Substitution: The nitro groups stabilize the intermediate benzenonium ion, facilitating substitution reactions.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrafluoro-5,6-dinitrobenzene can be compared with other similar compounds:
1,2,4,5-Tetrafluoro-3,6-dinitrobenzene: Similar structure but different positioning of nitro groups.
2,3,4,5-Tetrafluoronitrobenzene: Contains only one nitro group, leading to different reactivity.
1,2,3,4-Tetrafluoro-5,6-diaminobenzene: Contains amino groups instead of nitro groups, resulting in different chemical properties.
Eigenschaften
CAS-Nummer |
16582-87-9 |
---|---|
Molekularformel |
C6F4N2O4 |
Molekulargewicht |
240.07 g/mol |
IUPAC-Name |
1,2,3,4-tetrafluoro-5,6-dinitrobenzene |
InChI |
InChI=1S/C6F4N2O4/c7-1-2(8)4(10)6(12(15)16)5(3(1)9)11(13)14 |
InChI-Schlüssel |
UADCAFDKRQVDJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.